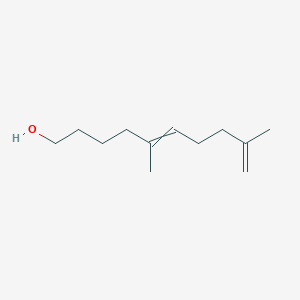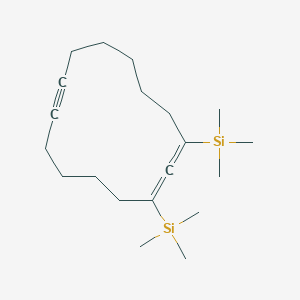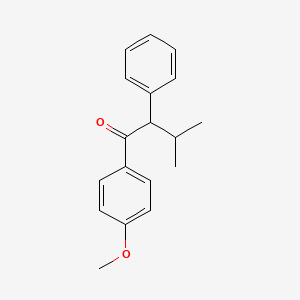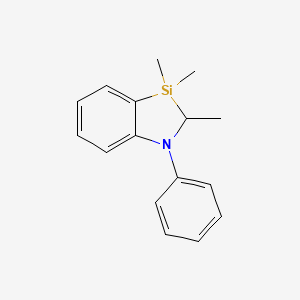
3-(2-Nitroethenyl)phenyl butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitroethenyl)phenyl butylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethenyl)phenyl butylcarbamate typically involves the reaction of 3-(2-nitroethenyl)phenol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 3-(2-nitroethenyl)phenol and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. A catalyst such as triethylamine may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions
3-(2-Nitroethenyl)phenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-(2-aminoethenyl)phenyl butylcarbamate.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
3-(2-Nitroethenyl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism of action of 3-(2-Nitroethenyl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate moiety can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Iodopropynyl butylcarbamate: A widely used preservative with antifungal properties.
Diafenthiuron: An insecticide with a similar carbamate structure used in agriculture.
Uniqueness
3-(2-Nitroethenyl)phenyl butylcarbamate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other carbamates that may lack such functional groups.
属性
CAS 编号 |
61138-67-8 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
[3-(2-nitroethenyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H16N2O4/c1-2-3-8-14-13(16)19-12-6-4-5-11(10-12)7-9-15(17)18/h4-7,9-10H,2-3,8H2,1H3,(H,14,16) |
InChI 键 |
ODBIJPQRIRWSPV-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


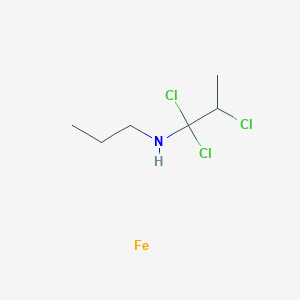
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
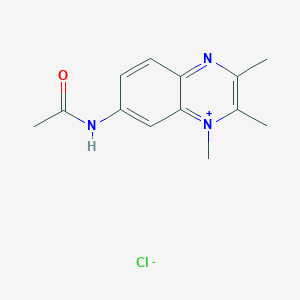
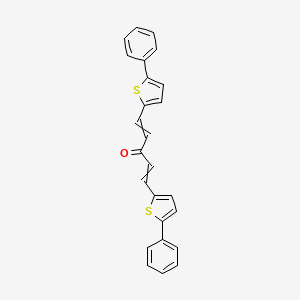

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)


